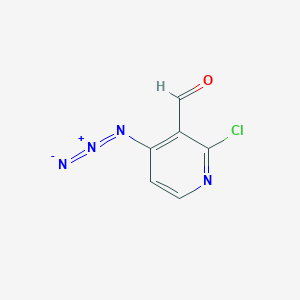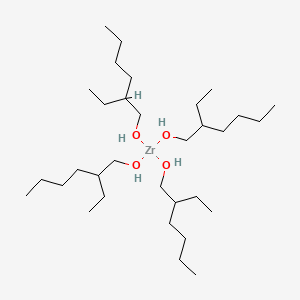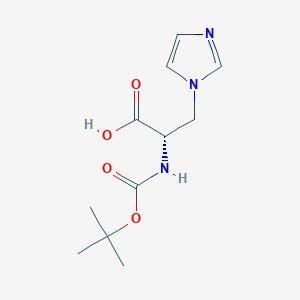
N-Desisopropyl Delavirdine N-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-Desisopropyl Delavirdine N-Sulfate involves several steps, starting from Delavirdine. The desisopropylation of Delavirdine is achieved through a reaction with a suitable reagent under controlled conditions. The resulting intermediate is then subjected to sulfation to obtain this compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
N-Desisopropyl Delavirdine N-Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Desisopropyl Delavirdine N-Sulfate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in biochemical assays to investigate enzyme interactions and inhibition mechanisms.
Medicine: It is studied for its potential therapeutic effects and as a lead compound for developing new drugs.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing
Wirkmechanismus
The mechanism of action of N-Desisopropyl Delavirdine N-Sulfate involves its interaction with specific molecular targets. As a derivative of Delavirdine, it binds directly to the reverse transcriptase enzyme of HIV-1, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This disruption of the enzyme’s catalytic site prevents the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
N-Desisopropyl Delavirdine N-Sulfate can be compared with other similar compounds, such as:
4’-Hydroxy N-Desisopropyl Delavirdine 4’-O-Sulfate: This compound has an additional hydroxyl group, which may affect its chemical properties and biological activity.
This compound-d8: This deuterated form is used in stable isotope labeling studies to investigate metabolic pathways and drug interactions.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
188780-36-1 |
|---|---|
Molekularformel |
C19H22N6O6S2 |
Molekulargewicht |
494.5 g/mol |
IUPAC-Name |
[2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-3-yl]sulfamic acid |
InChI |
InChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31) |
InChI-Schlüssel |
YTUWQQGEHADHTG-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O |
Synonyme |
N-[2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid; [2-[4-[[5-[(Methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-1-piperazinyl]-3-pyridinyl]sulfamic Acid_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)




